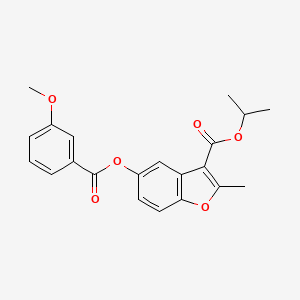

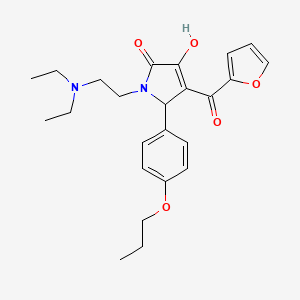

![molecular formula C19H14ClN5O2 B2497830 2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide CAS No. 852440-71-2](/img/structure/B2497830.png)

2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrazolopyrimidine derivatives, including compounds similar to 2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide, often involves strategic structural modifications to enhance their biological properties. These modifications are guided by structure-activity relationship (SAR) studies, which are crucial for identifying promising drug candidates. The synthetic strategies for these compounds have been extensively studied and optimized to achieve desired medicinal properties (Cherukupalli et al., 2017).

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine compounds plays a significant role in their biological activity. Structural features such as the pyrazolo[3,4-d]pyrimidine scaffold are key determinants of the compound's interaction with biological targets. Molecular structure analysis, including SAR studies, helps in understanding the relationship between the compound's structure and its biological function, enabling the design of more potent and selective drug candidates (Chauhan & Kumar, 2013).

科学的研究の応用

Antitumor Activity

A significant application of 2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide derivatives is in antitumor research. El-Morsy et al. (2017) synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their in vitro antitumor efficacy against the human breast adenocarcinoma cell line MCF7. They found that among the new derivatives, N-(2-chlorophenyl)-2-(3-(methylthio)-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide showed the most potent activity with an IC50 value comparable to the reference antitumor drug, doxorubicin (El-Morsy, El-Sayed, & Abulkhair, 2017).

Antimicrobial and Anticancer Agents

In 2016, Hafez, El-Gazzar, and Al-Hussain synthesized derivatives from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, demonstrating significant in vitro antimicrobial and anticancer activities. Compounds from this series were more potent than the reference drug, doxorubicin, in their anticancer activity, highlighting the potential of these compounds in antimicrobial and anticancer research (Hafez, El-Gazzar, & Al-Hussain, 2016).

Adenosine Receptor Affinity

Pyrazolo[3,4-d]pyrimidines, closely related to the compound , have been studied for their affinity to A1 adenosine receptors. Harden, Quinn, and Scammells (1991) synthesized a series of pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine, examining their activity on A1 adenosine receptors using a binding assay. The study found that the 3-chlorophenyl group displayed the greatest activity, showcasing the relevance of these derivatives in receptor affinity studies (Harden, Quinn, & Scammells, 1991).

Anticonvulsant Activity

The anticonvulsant properties of related compounds have also been explored. Aktürk, Kılıç, Erol, and Pabuccuoglu (2002) synthesized omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives and assessed their anticonvulsant activity against seizures induced by maximal electroshock. The most active compound in this series was 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide, highlighting the potential of such derivatives in anticonvulsant medication research (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).

Anti-Inflammatory and Analgesic Properties

Research on derivatives of this compound also extends to anti-inflammatory and analgesic properties. Farag et al. (2012) synthesized new quinazolinone derivatives with varying substituents and screened them for anti-inflammatory and analgesic activities. Their findings provide insights into the potential of these compounds in developing new anti-inflammatory and analgesic agents (Farag et al., 2012).

作用機序

Target of Action

Similar compounds with pyrazolo[3,4-d]pyrimidine scaffolds have been reported to inhibit cyclin-dependent kinase 2 (cdk2) . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation and is a potential target for cancer treatment .

Mode of Action

These compounds typically inhibit their target enzymes, preventing them from performing their normal functions . For instance, if CDK2 is indeed the target, the compound would inhibit CDK2’s kinase activity, disrupting the cell cycle and potentially leading to cell death .

Biochemical Pathways

The biochemical pathways affected by this compound would depend on its specific target. If we consider CDK2 as the target, the compound would affect the cell cycle regulation pathway. By inhibiting CDK2, the compound could prevent the progression from the G1 phase to the S phase of the cell cycle, thereby inhibiting cell proliferation .

Pharmacokinetics

Similar compounds with a pyrazolo[3,4-d]pyrimidine scaffold have been reported to have suitable pharmacokinetic properties, with a clogp value less than 4 and molecular weight less than 400 . These properties suggest that the compound is likely to maintain drug-likeness during lead optimization .

Result of Action

The result of the compound’s action would depend on its specific target and mode of action. If the compound acts as an inhibitor of CDK2, it could lead to cell cycle arrest, preventing cell proliferation and potentially leading to cell death . This could be particularly beneficial in the context of cancer treatment, where inhibiting the proliferation of cancer cells is a key therapeutic goal .

特性

IUPAC Name |

2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN5O2/c20-13-6-8-15(9-7-13)25-18-16(10-22-25)19(27)24(12-21-18)11-17(26)23-14-4-2-1-3-5-14/h1-10,12H,11H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHUDORYQTDVMAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

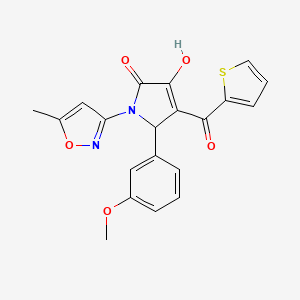

![Ethyl 4-[2,5-dimethyl-3-[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]pyrrol-1-yl]benzoate](/img/structure/B2497747.png)

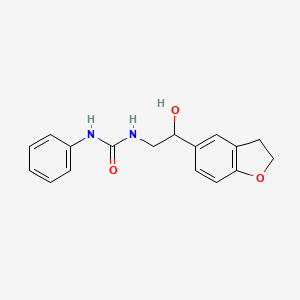

![2-Cyclopropyl-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide](/img/structure/B2497748.png)

![N-[(3-chlorophenyl)(cyano)methyl]-2-({[(furan-2-yl)methyl]carbamoyl}amino)acetamide](/img/structure/B2497751.png)

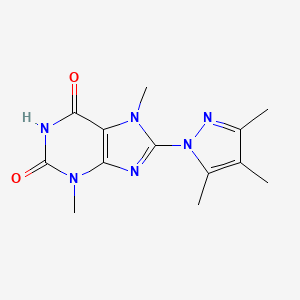

![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)nicotinamide](/img/structure/B2497754.png)

![[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid](/img/structure/B2497764.png)

![2-(2-fluorophenoxy)-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2497765.png)